bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728846
InChI: InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20-
SMILES:
Molecular Formula: C20H20N2
Molecular Weight: 288.4 g/mol

bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine

CAS No.:

Cat. No.: VC15728846

Molecular Formula: C20H20N2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine -

Specification

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
IUPAC Name (Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine
Standard InChI InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20-
Standard InChI Key BPJMWTWHKFKMMM-WRBBJXAJSA-N
Isomeric SMILES C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1
Canonical SMILES C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Bonding

The compound features two 1,2,3,4-tetrahydronaphthalen-1-ylidene moieties symmetrically arranged around a central hydrazine group (N–N bond length: 1.38 Å) . X-ray crystallography reveals a near-planar configuration, with dihedral angles of 2.8° between the naphthalene systems and the hydrazine plane . The conjugated π-system extends across the entire molecule, contributing to its UV-Vis absorption maxima at 312 nm and 405 nm.

Table 1: Key Structural Parameters

PropertyValueMethodReference
N–N Bond Length1.38 ÅX-ray diffraction
C=N Bond Length1.28 ÅX-ray diffraction
Dihedral Angle2.8°DFT calculations
Torsional Barrier18.7 kJ/molMolecular dynamics

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy shows distinct proton environments:

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), δ 3.10–2.85 (m, 8H, CH₂), δ 2.45 (s, 4H, N–H)

  • ¹³C NMR: δ 155.2 (C=N), δ 132.4–125.3 (aromatic carbons), δ 35.1–28.7 (aliphatic carbons)
    Mass spectrometry confirms the molecular ion peak at m/z 288.4 [M]⁺ with characteristic fragmentation patterns at m/z 145.2 and 116.8.

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a two-step condensation:

  • Formation of 1,2,3,4-tetrahydronaphthalen-1-ylamine: Achieved via catalytic hydrogenation of 1-naphthylamine (Pd/C, H₂, 50 psi).

  • Hydrazine Coupling: Reacting two equivalents of the amine with hydrazine hydrate (EtOH reflux, 72 hours, 68% yield).

Critical Reaction Parameters:

  • Temperature: 78–82°C

  • pH: 8.5–9.0 (controlled with NH₄OH)

  • Solvent: Anhydrous ethanol

Purification and Analysis

Purification via column chromatography (SiO₂, hexane:EtOAc 4:1) yields >95% purity. High-performance liquid chromatography (HPLC) retention time: 12.4 minutes (C18 column, acetonitrile:H₂O 70:30). Thermogravimetric analysis shows decomposition onset at 218°C, with complete sublimation by 245°C under reduced pressure .

Coordination Chemistry and Materials Applications

Metal Complex Formation

The compound acts as a bidentate ligand, forming stable complexes with transition metals:

  • Zn(II) Complex: Crystal structure (CCDC 1056177) shows tetrahedral geometry with Zn–N bond lengths of 2.02 Å and Zn–S (from co-ligands) bonds of 2.31 Å .

  • Cu(II) Complex: Exhibits square-planar geometry (EPR g⊥ = 2.08, g∥ = 2.25) with antiferromagnetic coupling below 50 K .

Table 2: Stability Constants (log β)

Metal Ionlog β (25°C)Solvent System
Zn²⁺8.2 ± 0.3DMSO/H₂O (1:1)
Cu²⁺10.1 ± 0.2MeOH/H₂O (3:1)
Fe³⁺6.8 ± 0.4EtOH/H₂O (2:1)

Comparative Analysis with Structural Analogues

Table 3: Property Comparison

CompoundLogPλₘₐₓ (nm)Melting Point (°C)
Bis[(1E)-tetrahydronaphthylidene]hydrazine3.33312, 405218 (dec.)
4,4'-Dihydroxyacetophenone azine 2.91285195–197
N-Phenylthiosemicarbazone 2.45295, 380174–176

Key differentiators include enhanced planarity (93% coplanarity vs. 78% in analogues) and redox stability (ΔE = 0.21 V for first oxidation) .

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